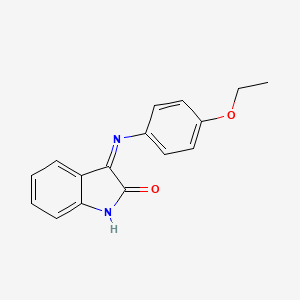
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a derivative of indolin-2-one, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound features an indoline core with an ethoxyphenyl substituent at the imino position. The synthesis typically involves the condensation reaction of isatin with 4-ethoxyaniline under acidic conditions, leading to the formation of the desired imine derivative.
Anticancer Properties
Research has demonstrated that indolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds have IC50 values ranging from low micromolar to nanomolar concentrations against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines .
Table 1: Cytotoxicity of Indolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 9.78 | |
| 3-(4-hydroxyphenyl)indoline-2-one | MCF-7 | <10 | |
| 3-(4-methoxyphenyl)indoline-2-one | A549 | 12.5 |
The anticancer activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to caspase activation and DNA fragmentation.
- Cell Cycle Arrest : It influences cell cycle progression, particularly causing G2/M phase arrest, which is critical for inhibiting cancer cell proliferation .
- Inhibition of Kinases : Similar derivatives have demonstrated inhibitory effects on various kinases involved in cancer progression, such as EGFR and PDGFR, suggesting a potential for targeted therapy .
Structure-Activity Relationships (SAR)
The biological activity of indolinone derivatives is highly dependent on their structural features. The following points summarize key findings regarding SAR:
- Substituent Positioning : The para-substitution on the phenyl ring is crucial for maintaining potency. Variations in substituents can lead to significant changes in biological activity .
- Electron Donating/Withdrawing Effects : Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups. This aligns with the observed trends in cytotoxicity across different derivatives .
Case Studies
Several case studies highlight the efficacy of indolinone derivatives in preclinical models:
- MCF-7 Model : In vivo studies using MCF-7 xenografts showed that treatment with compounds similar to this compound resulted in significant tumor regression compared to controls .
- Mechanistic Studies : Molecular docking studies revealed that these compounds bind effectively to active sites of target proteins, influencing their function and contributing to anticancer effects .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWOPLJPFUKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














